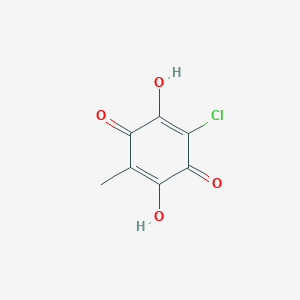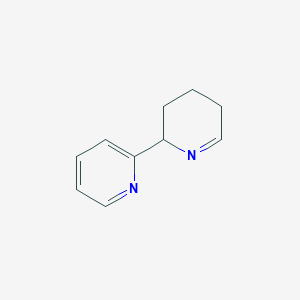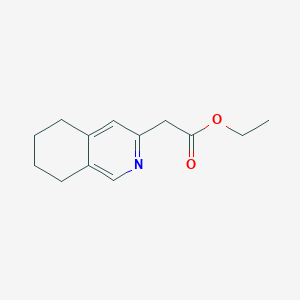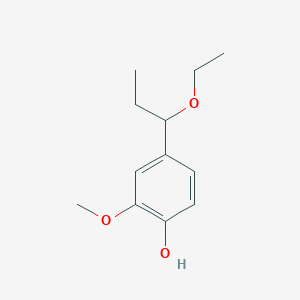![molecular formula C10H15Cl2N3O2 B14510457 5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione CAS No. 62756-99-4](/img/structure/B14510457.png)
5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione, also known as uracil mustard, is a nitrogen mustard derivative of uracil. It is an alkylating agent used primarily for its antineoplastic properties. This compound is known for its ability to inhibit DNA synthesis and function by cross-linking DNA strands .
Méthodes De Préparation
The synthesis of 5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of uracil with bis(2-chloroethyl)amine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product .
Analyse Des Réactions Chimiques
5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Applications De Recherche Scientifique
5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying alkylation reactions.
Biology: The compound is used in studies related to DNA damage and repair mechanisms.
Medicine: It is employed as an antineoplastic agent in the treatment of certain cancers, particularly lymphatic malignancies.
Industry: The compound finds applications in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of 5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione involves its activation and subsequent binding to the guanine and cytosine moieties of DNA. This binding leads to the cross-linking of DNA strands, thereby inhibiting DNA synthesis and function. The compound selectively inhibits the synthesis of deoxyribonucleic acid (DNA), and at high concentrations, it can also suppress cellular RNA and protein synthesis .
Comparaison Avec Des Composés Similaires
5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione can be compared with other nitrogen mustard derivatives, such as:
5-[Bis(2-chloroethyl)amino]uracil: Similar in structure but lacks the ethyl group.
5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid methyl ester: Contains a benzimidazole ring instead of a pyrimidine ring.
Bis(2-chloroethyl)amine: A simpler structure with only the bis(2-chloroethyl)amine moiety. The uniqueness of this compound lies in its specific structure, which confers distinct chemical and biological properties
Propriétés
Numéro CAS |
62756-99-4 |
|---|---|
Formule moléculaire |
C10H15Cl2N3O2 |
Poids moléculaire |
280.15 g/mol |
Nom IUPAC |
5-[bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15Cl2N3O2/c1-2-14-7-8(9(16)13-10(14)17)15(5-3-11)6-4-12/h7H,2-6H2,1H3,(H,13,16,17) |
Clé InChI |
RNXNOVKSSXQJKV-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)NC1=O)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)

![2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid](/img/structure/B14510469.png)
![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)
![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
